molecular formula C17H36 B1606633 4-Methylhexadecane CAS No. 25117-26-4

4-Methylhexadecane

Cat. No.: B1606633
CAS No.: 25117-26-4
M. Wt: 240.5 g/mol
InChI Key: OREPYGSHKSWUCK-UHFFFAOYSA-N
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Description

4-Methylhexadecane is an organic compound with the molecular formula C₁₇H₃₆. It is a branched alkane, specifically a methyl-substituted hexadecane. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of carbon and hydrogen atoms connected by single bonds. The structure of this compound includes a hexadecane backbone with a methyl group attached to the fourth carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylhexadecane can be synthesized through various methods. One common synthetic route involves the alkylation of hexadecane with a methylating agent. For instance, the reaction of hexadecane with methyl iodide in the presence of a strong base such as sodium hydride can yield this compound. Another method involves the reduction of 4-methylhexadecanone using hydrogen gas in the presence of a palladium on carbon catalyst.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of 4-methylhexadecanone. This process typically involves the use of a hydrogenation reactor where the ketone is exposed to hydrogen gas under high pressure and temperature in the presence of a palladium or platinum catalyst.

Chemical Reactions Analysis

Types of Reactions: 4-Methylhexadecane, like other alkanes, primarily undergoes reactions characteristic of saturated hydrocarbons. These include:

    Oxidation: Combustion in the presence of oxygen to produce carbon dioxide and water.

    Halogenation: Reaction with halogens such as chlorine or bromine under ultraviolet light to form haloalkanes.

    Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.

Common Reagents and Conditions:

    Oxidation: Requires oxygen or an oxidizing agent such as potassium permanganate.

    Halogenation: Requires halogens (chlorine or bromine) and ultraviolet light.

    Cracking: Requires high temperatures and sometimes a catalyst such as zeolites.

Major Products Formed:

    Oxidation: Carbon dioxide and water.

    Halogenation: Haloalkanes such as 4-chloro- or 4-bromohexadecane.

    Cracking: Smaller alkanes and alkenes.

Scientific Research Applications

4-Methylhexadecane has several applications in scientific research:

    Chemistry: Used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.

    Biology: Studied for its role in the lipid metabolism of certain microorganisms.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized as a solvent and in the formulation of lubricants and surfactants.

Mechanism of Action

The mechanism of action of 4-Methylhexadecane is primarily related to its chemical properties as a hydrocarbon. In biological systems, it can interact with lipid membranes due to its hydrophobic nature, potentially affecting membrane fluidity and permeability. In chemical reactions, its reactivity is influenced by the presence of the methyl group, which can affect the stability and reactivity of intermediates formed during reactions.

Comparison with Similar Compounds

    Hexadecane: A straight-chain alkane with the formula C₁₆H₃₄.

    2-Methylhexadecane: Another methyl-substituted hexadecane with the methyl group on the second carbon atom.

    Octadecane: A longer-chain alkane with the formula C₁₈H₃₈.

Uniqueness of 4-Methylhexadecane: this compound is unique due to the specific position of the methyl group on the fourth carbon atom, which can influence its physical and chemical properties. This positional isomerism can affect its boiling point, melting point, and reactivity compared to other methyl-substituted hexadecanes.

Properties

IUPAC Name

4-methylhexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36/c1-4-6-7-8-9-10-11-12-13-14-16-17(3)15-5-2/h17H,4-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREPYGSHKSWUCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40947980
Record name 4-Methylhexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25117-26-4
Record name 4-Methylhexadecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25117-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylhexadecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025117264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylhexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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